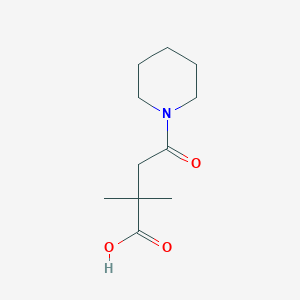

2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid

Overview

Description

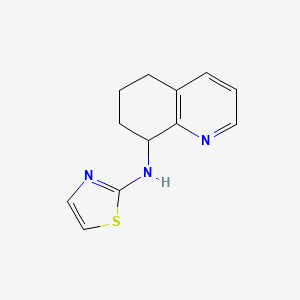

“2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid” is a chemical compound that is part of the piperidine class . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

A four-component reaction between Meldrum’s acid, aryl aldehydes with trialkyl phosphites in the presence of piperidine has been developed . The reaction affords dialkyl {(aryl)[2,2-dimethyl-4-oxo-6-(piperidin-1-yl)-4H-[1,3]dioxin-5-yl]methyl}phosphonate in moderate to good yields in a one-pot process .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

The reaction of Meldrum’s acid 1 and aryl aldehydes 2 with trialkyl phosphites 3 in the presence of piperidine 4 leads to dialkyl {(aryl)[2,2-dimethyl-4-oxo-6-(piperidin-1-yl)-4H-[1,3] -dioxin-5-yl]methyl}phosphonate 5 in good yields .

Scientific Research Applications

Potential Uses and Characteristics

Butyric acid, closely related to the compound , has been studied for its various potential uses in the field of gastroenterology. It is primarily utilized for pathologies of the colon, including functional and inflammatory conditions. Preliminary data also suggest that butyric acid may have applications beyond the gastrointestinal tract, including in the treatment of hematological, metabolic, and neurological pathologies. This highlights the versatility of butyric acid derivatives in medical research and their potential for broader therapeutic applications (P. Sossai, 2012).

Environmental Implications and Treatment

The removal of toxic pollutants from wastewater, including various derivatives of butyric acid produced by the pesticide industry, is crucial for preventing environmental contamination. Biological processes, such as membrane bioreactors and granular activated carbon, have been shown to effectively remove these compounds, suggesting the significance of butyric acid derivatives in environmental science and their impact on water quality and safety (L. Goodwin et al., 2018).

Sorption and Soil Interaction

Studies on the sorption of phenoxy herbicides, including those structurally similar to 2,2-Dimethyl-4-oxo-4-piperidin-1-yl-butyric acid, to soil, organic matter, and minerals provide insights into the environmental fate of these chemicals. Understanding their sorption mechanisms aids in assessing the mobility and persistence of such herbicides in the environment, highlighting the ecological relevance of butyric acid derivatives (D. Werner et al., 2012).

Biochemical Applications and Polymer Research

The chemical modification of xylan with derivatives of butyric acid, among others, has been explored for producing new biopolymers with specific properties. These advancements in carbohydrate polymer research underscore the potential of butyric acid derivatives in developing novel materials with a wide range of applications, from drug delivery to antimicrobial agents (K. Petzold-Welcke et al., 2014).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,10(14)15)8-9(13)12-6-4-3-5-7-12/h3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFYBDURXYKOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)

![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)